WS009B

Description

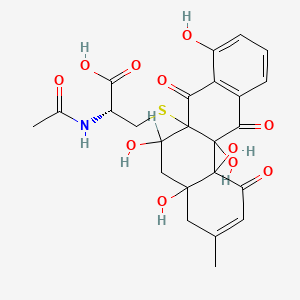

Propriétés

Numéro CAS |

136286-50-5 |

|---|---|

Formule moléculaire |

C24H25NO11S |

Poids moléculaire |

535.5 g/mol |

Nom IUPAC |

(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid |

InChI |

InChI=1S/C24H25NO11S/c1-10-6-15(28)23(35)21(34,7-10)8-16(29)22(37-9-13(20(32)33)25-11(2)26)19(31)17-12(4-3-5-14(17)27)18(30)24(22,23)36/h3-6,13,16,27,29,34-36H,7-9H2,1-2H3,(H,25,26)(H,32,33)/t13-,16?,21?,22?,23?,24?/m0/s1 |

Clé InChI |

JTSMUTXXQIUBJR-FJOZLUQASA-N |

SMILES isomérique |

CC1=CC(=O)C2(C(C1)(CC(C3(C2(C(=O)C4=C(C3=O)C(=CC=C4)O)O)SC[C@@H](C(=O)O)NC(=O)C)O)O)O |

SMILES canonique |

CC1=CC(=O)C2(C(C1)(CC(C3(C2(C(=O)C4=C(C3=O)C(=CC=C4)O)O)SCC(C(=O)O)NC(=O)C)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

WS 009B; WS-009B; WS009B; FR 901367; |

Origine du produit |

United States |

Foundational & Exploratory

In-depth Technical Guide on WS009B: Re-evaluation of the Subject Matter

Initial analysis of the request for a technical guide on the mechanism of action of WS009B has revealed a fundamental misidentification of the subject. Extensive database searches indicate that "this compound" is not a designation for a pharmacological agent, chemical compound, or any known biological molecule. Instead, this identifier corresponds to a commercially available collectible action figure.

The product, identified as "War Story 1/6 this compound: Fantasy Fighting Queen Deluxe Edition," is a 1/6 scale, approximately 30 cm tall, articulated action figure.[1] This collectible is aimed at the hobbyist market and is often associated with the character Tifa Lockhart.[2]

Given that this compound is an inanimate object, the core requirements of the requested technical guide—elucidating a biological "mechanism of action," providing quantitative data on efficacy, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled. A mechanism of action, in a biomedical context, refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. An action figure does not possess such properties.

The details available for this compound are pertinent to its physical characteristics and included accessories, rather than any biological or chemical data. These details include:

References

- 1. [พร้อมส่ง] War Story 1/6 this compound : Fantasy Fighting Queen Deluxe Edition - Toxtoysshop : Inspired by LnwShop.com (v2) [toxtoysshop.com]

- 2. twc-collections.myshopify.com [twc-collections.myshopify.com]

- 3. WAR STORY FANTASY FIGHTING QUEEN 1/6 SCALE ACTION FIGURE DELUXE (luxury) VERSION this compound · Fairway Hobbies [fairwayhobbies.com]

- 4. kghobby.com [kghobby.com]

- 5. War Story this compound Fantasy Fighting Queen Tifa 1/6 FIGURE Deluxe Ver. UPS | eBay [ebay.com]

A Technical Guide to the Discovery, Isolation, and Characterization of the Hypothetical Compound WS009B from Streptomyces

Disclaimer: The compound "WS009B" is a hypothetical molecule used in this guide for illustrative purposes. The following methodologies, data, and pathways are based on established protocols for the discovery and isolation of novel secondary metabolites from Streptomyces species and are not based on any specific, real-world compound designated "this compound".

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel bioactive compounds from Streptomyces, using the hypothetical molecule this compound as a case study. This document is intended for researchers, scientists, and drug development professionals actively engaged in natural product discovery.

Discovery and Initial Screening

The initial phase of discovering novel bioactive compounds from Streptomyces involves the isolation of a diverse range of strains from environmental samples, followed by screening for antimicrobial or other desired biological activities.

Isolation of Streptomyces from Soil

The isolation of Streptomyces species is a critical first step. Various soil habitats, such as grasslands, forests, and riverbanks, can be sampled to maximize microbial diversity.[1] A modified integrated approach has been shown to enhance the isolation of Streptomyces.[1]

Experimental Protocol: Isolation of Streptomyces from Soil Samples

-

Sample Collection: Collect approximately 10-20g of soil from a depth of 10-20 cm into sterile bags.

-

Pretreatment: Air-dry the soil samples at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.[1]

-

Calcium Carbonate Treatment: Mix the dried soil with sterile calcium carbonate (CaCO₃) in a 10:1 (w/w) ratio and incubate at 30°C for 48 hours. This step selectively enriches for Streptomyces.[1]

-

Serial Dilution: Suspend 1g of the pretreated soil in 9mL of sterile distilled water and perform serial dilutions up to 10⁻⁶.

-

Plating: Plate 100µL of each dilution onto Starch Casein Agar (SCA) supplemented with nystatin (50 µg/mL) and ampicillin (5 µg/mL) to inhibit fungal and bacterial contaminants, respectively.[1]

-

Incubation: Incubate the plates at 28-30°C for 7-14 days, monitoring for the appearance of characteristic chalky, filamentous colonies of Streptomyces.

-

Purification: Isolate individual colonies and streak them onto fresh SCA plates to obtain pure cultures.

Screening for Bioactivity

Once pure cultures are obtained, they are screened for the production of bioactive secondary metabolites. The cross-streak method is a common technique for assessing antimicrobial activity.

Experimental Protocol: Cross-Streak Bioassay

-

Inoculation of Producer Strain: Streak a single line of the isolated Streptomyces strain down the center of an agar plate (e.g., International Streptomyces Project Medium 2 - ISP2).

-

Incubation: Incubate the plate at 28°C for 5-7 days to allow for the growth and diffusion of secondary metabolites.

-

Inoculation of Test Pathogens: Streak various pathogenic indicator strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) perpendicular to the Streptomyces streak.

-

Incubation and Observation: Incubate the plate at the optimal temperature for the test pathogens (e.g., 37°C for 24-48 hours). The inhibition of growth of the test pathogens indicates the production of antimicrobial compounds.

Fermentation and Extraction of this compound

For the production and subsequent isolation of the target compound, the selected Streptomyces strain is cultivated in liquid fermentation, followed by the extraction of the bioactive metabolites.

Fermentation

The choice of fermentation medium is crucial for maximizing the yield of the desired secondary metabolite.

Experimental Protocol: Shake Flask Fermentation

-

Seed Culture: Inoculate a 250mL flask containing 50mL of Tryptic Soy Broth (TSB) with a loopful of the Streptomyces strain. Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a 2L flask containing 1L of production medium (e.g., ISP2 broth) with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days. Monitor the production of the bioactive compound using analytical techniques such as HPLC.

Extraction

Following fermentation, the bioactive compounds are extracted from the culture broth and mycelium.

Experimental Protocol: Solvent Extraction

-

Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the supernatant and the mycelial cake.

-

Mycelial Extraction: Extract the mycelial cake twice with an equal volume of acetone or methanol with vigorous shaking for 1 hour. Combine the solvent extracts.

-

Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.

-

Concentration: Combine the mycelial and supernatant extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

The crude extract is a complex mixture of various metabolites. Chromatographic techniques are employed to isolate and purify the target compound, this compound.

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column with a step gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol). Collect fractions and test their bioactivity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods.

Quantitative Data Summary

| Parameter | Value |

| Fermentation Yield | |

| Culture Volume | 10 L |

| Crude Extract Yield | 2.5 g |

| Purification Yield | |

| Active Fraction from Silica Gel | 500 mg |

| Pure this compound from HPLC | 50 mg |

| Purity | |

| Purity by HPLC | >98% |

Structure Elucidation of this compound

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.

| Spectroscopic Method | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and elemental composition |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton |

| COSY, HSQC, HMBC | 2D correlations for structural assembly |

| Infrared (IR) Spectroscopy | Functional groups present |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Chromophores and conjugation |

Visualization of Workflows and Pathways

Workflow for Discovery and Isolation of this compound

Caption: Workflow for the discovery and isolation of this compound.

Hypothetical Biosynthetic Pathway of this compound Precursor

This diagram illustrates a simplified, hypothetical biosynthetic pathway for a precursor to this compound, starting from primary metabolism. The biosynthesis of many natural products in Streptomyces originates from common metabolic pathways.[2]

Caption: Hypothetical biosynthetic pathway for a this compound precursor.

References

WS009B: A Case of Mistaken Identity in Scientific Inquiry

Initial investigations for the biological activity and molecular targets of a substance designated "WS009B" have revealed no evidence of such a compound in the scientific literature. Extensive searches have instead exclusively identified "this compound" as a product identifier for a collectible action figure.

Researchers and drug development professionals are advised that the designation "this compound" does not appear to correspond to any known biologically active molecule or therapeutic candidate. Database searches and inquiries into chemical and biological repositories have failed to yield any data on its pharmacological properties, mechanism of action, or associated experimental protocols.

The search results consistently point towards "this compound" as the model number for a 1/6 scale action figure titled "Fantasy Fighting Queen".[1][2][3][4][5] These products are detailed on various hobbyist and collector websites, which describe the figure's physical characteristics, accessories, and packaging.[1][2][3][4][5]

Consequently, the core requirements of the requested technical guide—including quantitative data on biological activity, detailed experimental methodologies, and visualizations of signaling pathways—cannot be fulfilled. There is no scientific information available to populate such a document.

It is crucial for researchers to ensure the accurate identification of compounds and to verify their existence in established scientific databases before initiating in-depth literature reviews or experimental planning. This case highlights the potential for nomenclature to overlap between different commercial and scientific domains, leading to misdirected research efforts.

References

- 1. [พร้อมส่ง] War Story 1/6 this compound : Fantasy Fighting Queen Deluxe Edition - Toxtoysshop : Inspired by LnwShop.com (v2) [toxtoysshop.com]

- 2. War Story this compound Fantasy Fighting Queen Tifa 1/6 FIGURE Deluxe Ver. UPS | eBay [ebay.com]

- 3. WAR STORY FANTASY FIGHTING QUEEN 1/6 SCALE ACTION FIGURE DELUXE (luxury) VERSION this compound · Fairway Hobbies [fairwayhobbies.com]

- 4. twc-collections.myshopify.com [twc-collections.myshopify.com]

- 5. kghobby.com [kghobby.com]

No Scientific Data Found for "WS009B" in In Vitro and In Vivo Studies

A comprehensive search for scientific data regarding in vitro and in vivo studies of a substance designated "WS009B" has yielded no relevant results. All search results exclusively identify "this compound" as a product code for a 1/6 scale collectible action figure, "Fantasy Fighting Queen," manufactured by War Story.

The provided core requirements for an in-depth technical guide, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled due to the complete absence of scientific information on a substance named "this compound."

It is possible that the designation "this compound" is an internal, preclinical code not yet disclosed in public research, or that the query may be based on a misinterpretation of the identifier. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature or public identifier. Without any scientific data, the creation of the requested technical guide or whitepaper is not possible.

WS009B: An In-depth Technical Guide on its Selectivity for Endothelin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endothelin receptor antagonist WS009B, with a focus on its selectivity for the endothelin A (ETA) versus the endothelin B (ETB) receptor. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.

Introduction to this compound and the Endothelin System

The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptors: ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. The ETB receptor, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin, and is also involved in the clearance of ET-1. However, ETB receptors are also present on smooth muscle cells and can mediate vasoconstriction.

This compound is a novel, non-peptidic endothelin receptor antagonist isolated from the fermentation broth of Streptomyces sp. No. 89009.[1] Structurally, it is a highly hydroxylated benz[a]anthraquinone chromophore.[1] Early characterization of this compound identified it as a selective antagonist of vascular ET-1 receptors, indicating a preference for the ETA receptor subtype.[2] This selectivity is a critical aspect of its pharmacological profile, as differential blockade of ETA and ETB receptors can lead to distinct physiological outcomes.

Quantitative Analysis of Receptor Selectivity

The selectivity of an antagonist is determined by comparing its binding affinity or inhibitory potency at different receptor subtypes. For this compound, the available data primarily focuses on its interaction with the ETA receptor.

| Compound | Parameter | Value (M) | Receptor Target | Source |

| This compound | IC50 | 6.7 x 10-7 | Endothelin Receptor | [1] |

Note: The initial characterization of this compound identified an IC50 value in an endothelin receptor binding assay.[1] Subsequent functional studies specified that WS009A and B are selective antagonists for vascular ET-1 receptors (ETA receptors).[2] However, a quantitative IC50 or Ki value for the ETB receptor for this compound is not available in the reviewed scientific literature. Therefore, a quantitative selectivity ratio (ETA vs. ETB) cannot be calculated at this time.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's activity.

Endothelin Receptor Competition Binding Assay

This protocol is a representative method for determining the binding affinity of a compound like this compound for endothelin receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for ETA and ETB receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Membrane preparations from cells expressing either human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

-

This compound stock solution and serial dilutions.

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand ([125I]-ET-1) at a final concentration close to its Kd, and 50 µL of various concentrations of this compound.

-

Total and Non-specific Binding: For total binding wells, add 50 µL of binding buffer instead of the competitor. For non-specific binding wells, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Incubation: Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well to initiate the binding reaction. Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol 1,4,5-Trisphosphate (IP3) Accumulation Assay

This functional assay measures the ability of this compound to antagonize the ET-1-induced production of the second messenger IP3, a hallmark of ETA receptor activation via the Gq pathway.

Objective: To determine the functional antagonism of this compound at the ETA receptor by measuring its effect on ET-1-stimulated IP3 accumulation.

Materials:

-

Rat aortic smooth muscle cells or other suitable cells endogenously or recombinantly expressing ETA receptors.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

ET-1 stock solution.

-

This compound stock solution and serial dilutions.

-

Lysis buffer.

-

Commercially available IP3 assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

-

96-well cell culture plates.

Procedure:

-

Cell Culture: Seed the cells in 96-well plates and grow them to near confluency.

-

Pre-incubation with Antagonist: Wash the cells with stimulation buffer and then pre-incubate them with various concentrations of this compound for 15-30 minutes at 37°C.

-

Stimulation: Add ET-1 at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C. Include control wells with no ET-1 (basal) and ET-1 alone (maximal stimulation).

-

Cell Lysis: Terminate the stimulation by adding ice-cold lysis buffer.

-

IP3 Measurement: Measure the concentration of IP3 in the cell lysates using a commercial IP3 assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IP3 concentration against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ET-1-stimulated IP3 production.

Signaling Pathways and Visualization

ETA Receptor Signaling Pathway

Activation of the ETA receptor by ET-1 predominantly couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to vasoconstriction and cell proliferation. The key steps are outlined in the diagram below.

References

- 1. WS009 A and B, new endothelin receptor antagonists isolated from Streptomyces sp. no. 89009. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

No Data Available for "WS009B": An Unidentified Compound

A comprehensive search for solubility and stability data on a compound designated "WS009B" has yielded no relevant scientific information. The identifier "this compound" appears to be associated with a commercial product, a 1/6 scale action figure, rather than a chemical compound. As a result, the requested in-depth technical guide or whitepaper on the core solubility and stability data for this designation cannot be produced.

Extensive searches using various permutations of the query, including "this compound solubility," "this compound stability," and other related scientific terms, did not return any scholarly articles, patents, or technical documents pertaining to a chemical substance. All search results consistently pointed to product listings for the "War Story Fantasy Fighting Queen" action figure.

Without any foundational data on the chemical nature of a compound, it is impossible to provide information on its solubility in different solvents, its stability under various conditions (e.g., pH, temperature), or its potential degradation pathways. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible.

It is recommended that researchers, scientists, and drug development professionals verify the chemical identifier of interest. It is possible that "this compound" is a typographical error or an internal code that does not correspond to a publicly documented chemical entity. Accurate identification of the compound is the necessary first step for any meaningful scientific investigation into its properties.

WS009B: An Identifier Unlisted in Public Chemical Databases

Initial investigations to determine the chemical properties of a substance designated "WS009B," including its CAS number and molecular weight, have concluded that this identifier does not correspond to any known chemical compound in publicly accessible scientific databases.

Extensive searches for "this compound" have consistently yielded results related to a collectible action figure, and no pertinent chemical data has been found. This suggests that "this compound" is not a standard chemical identifier. It is possible that this designation is an internal code used by a specific research entity, a typographical error, or a non-scientific identifier.

Without a valid chemical identifier, it is not possible to provide a technical guide detailing the substance's molecular weight, CAS number, experimental protocols, or signaling pathways as requested. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct and standardized nomenclature or CAS number to ensure accurate data retrieval.

Should a recognized chemical identifier for the substance of interest be available, a comprehensive technical guide can be compiled. This would typically include:

-

Chemical Identity: CAS number, molecular formula, and molecular weight.

-

Physicochemical Properties: Data on solubility, melting point, boiling point, etc.

-

Biological Activity: Information on its mechanism of action, target pathways, and pharmacological effects.

-

Experimental Protocols: Detailed methodologies for synthesis, purification, and in vitro/in vivo studies.

-

Data Visualization: Including signaling pathway diagrams and experimental workflows.

Until "this compound" can be associated with a confirmed chemical structure and registered identifier, no further information can be provided.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core characteristics, biological activities, and mechanisms of action of WS009B-related benz[a]anthraquinone compounds. These aromatic polyketides, often produced by actinomycetes of the genus Streptomyces, represent a promising class of natural products with significant potential in oncology and anti-infective research. While specific data for a compound designated "this compound" is not extensively available in peer-reviewed literature, this guide synthesizes the current understanding of closely related, well-characterized benz[a]anthraquinones to provide a comprehensive resource for researchers in the field.

Core Compound Class: Benz[a]anthraquinones

Benz[a]anthraquinones feature a tetracyclic core structure, which can be subject to various modifications such as glycosylation, oxidation, and dimerization, leading to a wide diversity of natural products.[1] These compounds are known to exhibit a range of biological activities, including cytotoxic, antifungal, and antibacterial properties. A notable patent describes novel benz[a]anthraquinone compounds from a Streptomyces strain that show efficacy against multi-drug resistant tumor cells, highlighting their therapeutic potential.

Quantitative Biological Activity

The cytotoxic and antimicrobial activities of several benz[a]anthraquinone and related compounds isolated from microbial sources are summarized below. This data provides a comparative baseline for assessing the potential potency of novel derivatives.

| Compound Name | Producing Organism | Target Cell Line/Organism | Activity Metric | Value | Reference |

| 3-hydroxy-1-keto-3-methyl-8-methoxy-1,2,3,4-tetrahydro-benz[α]anthracene | Streptomyces sp. W007 | A549 (Human Lung Adenocarcinoma) | Cytotoxicity | Potent (stronger than adriamycin at low conc.) | [2][3] |

| YM-181741 | Streptomyces sp. Q57219 | Helicobacter pylori | MIC | 0.2 µg/mL | [4] |

| Brasiliquinone A, B, C | Nocardia brasiliensis | P388/ADR (Multidrug-Resistant Leukemia) | Cytotoxicity | Active | [5] |

| 8,11-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-6-methoxy-1,2,3,4-tetrahydro-7,12-benz[a]-anthraquinone | Synthetic | Murine Leukemia 1210 | Growth Inhibition | Micromolar concentrations | [6] |

| Human Lung H125 | Growth Inhibition | Micromolar concentrations | [6] | ||

| Human Breast MCF7 | Growth Inhibition | Micromolar concentrations | [6] | ||

| Human Ovary 121 | Growth Inhibition | Micromolar concentrations | [6] | ||

| Human Colon WiDr | Growth Inhibition | Micromolar concentrations | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation, characterization, and evaluation of novel benz[a]anthraquinone compounds. The following protocols are synthesized from established methods for natural product discovery.

Fermentation and Isolation

-

Microorganism and Culture Conditions: A producing strain, such as Streptomyces blastomycetica or a similar actinomycete, is cultured in a suitable liquid medium (e.g., ISP2 broth) at 28-30°C for 7-14 days with shaking (200 rpm) to allow for the production of secondary metabolites.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent like ethyl acetate. The mycelium can also be extracted with methanol or acetone to capture intracellular compounds.

-

Purification: The crude extract is concentrated under reduced pressure. Purification is typically achieved through a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[4]

Structure Elucidation

-

Spectroscopic Analysis: The chemical structure of the purified compound is determined using a combination of spectroscopic methods. Mass spectrometry (MS) provides the molecular weight and formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is used to establish the connectivity of atoms and the overall structure.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, HCT116, P388/ADR) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

-

Signaling Pathways and Mechanisms of Action

Benz[a]anthraquinones and related anthraquinone compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation. One of the key pathways implicated is the Reactive Oxygen Species (ROS)/JNK signaling pathway.

References

- 1. Discovery of an unprecedented benz[α]anthraquinone-type heterodimer from a rare actinomycete Amycolatopsis sp. HCa1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Anthracene Derivative from Marine Streptomyces sp. W007 Exhibiting Highly and Selectively Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Anthracene Derivative from Marine Streptomyces sp. W007 Exhibiting Highly and Selectively Cytotoxic Activities [agris.fao.org]

- 4. YM-181741, a novel benz[a]anthraquinone antibiotic with anti-Helicobacter pylori activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brasiliquinones A, B and C, new benz[alpha]anthraquinone antibiotics from Nocardia brasiliensis. I. Producing strain, isolation and biological activities of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor properties of tetrahydrobenz[a]anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WS009B Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The WS009B cell line is a robust and well-characterized model for studying cellular signaling pathways implicated in tumorigenesis and for preclinical drug screening. These cells are adherent and exhibit epithelial-like morphology. This document provides detailed protocols for the successful culture and maintenance of the this compound cell line, along with key characterization data and recommended applications. Adherence to these protocols will ensure reproducible experimental outcomes.

Characterization and Quantitative Data

The this compound cell line has been characterized for key growth and viability parameters to ensure consistency in experimental applications.

| Parameter | Value |

| Morphology | Epithelial-like, adherent |

| Population Doubling Time | Approximately 24 hours |

| Seeding Density (T-75 Flask) | 2.5 x 10⁶ cells |

| Subculture Confluency | 80-90% |

| Cryopreservation Medium | Complete growth medium + 10% DMSO |

| Post-thaw Viability | > 90% |

Applications

The this compound cell line is a valuable tool for a variety of research and drug development applications.

-

Cancer Research: As a model system, this compound cells can be used to investigate the molecular mechanisms of cancer progression and to identify novel therapeutic targets.

-

Drug Screening: These cells are suitable for high-throughput screening of compound libraries to identify potential anti-cancer agents.[1][2]

-

Signaling Pathway Analysis: The well-defined signaling pathways in this compound cells make them an excellent model for studying the effects of specific inhibitors or activators on cellular signaling cascades.[3][4][5][6][7]

-

3D Spheroid Models: this compound cells can be cultured as 3D spheroids to better mimic the in vivo tumor microenvironment for more relevant drug efficacy studies.[8][9][10]

Experimental Protocols

Initiating Cultures from Frozen Vials

This protocol describes the proper procedure for thawing and establishing cultures of this compound cells from cryopreserved vials.

Materials:

-

This compound cells (cryopreserved vial)

-

Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

T-75 cell culture flask

-

Water bath at 37°C

-

70% Ethanol

-

Sterile centrifuge tubes

-

Serological pipettes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Pre-warm the complete growth medium to 37°C.

-

Add 15 mL of the pre-warmed medium to a T-75 flask and place it in the incubator.

-

Quickly thaw the cryovial of this compound cells by gently swirling it in a 37°C water bath for 1-2 minutes until only a small ice crystal remains.[11]

-

Wipe the outside of the vial with 70% ethanol before opening it in a sterile cell culture hood.

-

Gently transfer the cell suspension from the vial into a 15 mL sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.

-

Aspirate the supernatant, being careful not to disturb the cell pellet.

-

Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the resuspended cells to the prepared T-75 flask.

-

Gently rock the flask to ensure an even distribution of cells.

-

Incubate the flask at 37°C with 5% CO₂.

-

Replace the medium after 24 hours to remove any residual cryoprotectant.

-

Monitor the cells daily and subculture when they reach 80-90% confluency.[11]

Subculturing Adherent this compound Cells

This protocol outlines the steps for passaging this compound cells to maintain their health and logarithmic growth.

Materials:

-

Confluent T-75 flask of this compound cells

-

Complete Growth Medium

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

New T-75 cell culture flasks

-

Sterile centrifuge tubes

-

Serological pipettes

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Examine the flask of this compound cells under a microscope to confirm they are 80-90% confluent and appear healthy.

-

Aspirate the culture medium from the flask.

-

Gently wash the cell monolayer with 5 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

-

Add 3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

-

Incubate the flask at 37°C for 3-5 minutes, or until the cells begin to detach. You can monitor this under the microscope.

-

Once the cells have detached, add 7 mL of complete growth medium to the flask to neutralize the trypsin.

-

Gently pipette the cell suspension up and down several times to create a single-cell suspension.

-

Transfer the cell suspension to a 15 mL sterile centrifuge tube.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium to achieve the desired seeding density.

-

Add the appropriate volume of the cell suspension to new T-75 flasks containing pre-warmed complete growth medium. A typical split ratio is 1:3 to 1:6.

-

Incubate the new flasks at 37°C with 5% CO₂.

Cryopreservation of this compound Cells

This protocol details the procedure for freezing this compound cells for long-term storage.

Materials:

-

Healthy, sub-confluent culture of this compound cells

-

Complete Growth Medium

-

Cryopreservation Medium (Complete Growth Medium with 10% DMSO)

-

0.25% Trypsin-EDTA

-

Sterile centrifuge tubes

-

Cryovials, sterile

-

Controlled-rate freezing container or isopropanol container

-

-80°C freezer

-

Liquid nitrogen storage tank

Procedure:

-

Follow steps 1-10 of the "Subculturing Adherent this compound Cells" protocol to obtain a cell pellet.

-

Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10⁶ viable cells/mL.

-

Aliquot 1 mL of the cell suspension into each sterile cryovial.

-

Place the cryovials in a controlled-rate freezing container or an isopropanol container.

-

Place the container in a -80°C freezer overnight. This allows for a slow cooling rate of approximately -1°C per minute.

-

The next day, transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.

Visualizations

Caption: Workflow for Subculturing this compound Cells.

Caption: Hypothetical Signaling Pathways in this compound Cells.

References

- 1. Cancer cell lines for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of signaling pathways in 90 cancer cell lines by protein lysate array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of activated signaling pathways by insulin on C6 glial cell model of MPP+-induced Parkinson's disease [pubmed.ncbi.nlm.nih.gov]

- 5. Two distinct signaling pathways activated by activin A in glucose-responsive pancreatic beta-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 9. Eribulin activity in soft tissue sarcoma monolayer and three-dimensional cell line models: could the combination with other drugs improve its antitumoral effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zymeworks.com [zymeworks.com]

- 11. horizondiscovery.com [horizondiscovery.com]

Application Notes and Protocols for WS009B in Cardiovascular Research

Initial Assessment: A comprehensive search for "WS009B" in scientific and research databases has yielded no results pertaining to a compound, molecule, or therapeutic agent relevant to cardiovascular research. The identifier "this compound" consistently corresponds to a commercially available 1/6 scale collectible action figure, the "Fantasy Fighting Queen Deluxe Edition."[1][2][3][4][5]

General Principles in Cardiovascular Research Compound Evaluation

While specific data on this compound is unavailable, researchers in cardiovascular drug development typically follow a structured approach to evaluate novel compounds. This generally involves a series of in vitro and in vivo experiments to determine the compound's mechanism of action, efficacy, and safety.

A hypothetical workflow for evaluating a novel cardioprotective agent is presented below.

Hypothetical Experimental Workflow for a Cardioprotective Compound

Caption: A generalized workflow for the preclinical evaluation of a potential cardiovascular drug.

Key Signaling Pathways in Cardiac Hypertrophy

Cardiac hypertrophy, an increase in the size of cardiomyocytes, is a common feature of many cardiovascular diseases. Research into therapeutic interventions often targets the signaling pathways that regulate this process. Several key pathways are frequently investigated.[6][7][8][9][10]

Major Pro-Hypertrophic Signaling Cascades

Caption: Simplified diagram of major signaling pathways leading to cardiac hypertrophy.

We encourage you to provide a corrected identifier for the substance of interest to enable a relevant and accurate literature search for the creation of detailed application notes and protocols.

References

- 1. [พร้อมส่ง] War Story 1/6 this compound : Fantasy Fighting Queen Deluxe Edition - Toxtoysshop : Inspired by LnwShop.com (v2) [toxtoysshop.com]

- 2. WAR STORY FANTASY FIGHTING QUEEN 1/6 SCALE ACTION FIGURE DELUXE (luxury) VERSION this compound · Fairway Hobbies [fairwayhobbies.com]

- 3. War Story this compound Fantasy Fighting Queen Tifa 1/6 FIGURE Deluxe Ver. UPS | eBay [ebay.com]

- 4. kghobby.com [kghobby.com]

- 5. twc-collections.myshopify.com [twc-collections.myshopify.com]

- 6. C1q-TNF-Related Protein-9 Promotes Cardiac Hypertrophy and Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. S100a8/9 (S100 Calcium Binding Protein a8/9) Promotes Cardiac Hypertrophy Via Upregulation of FGF23 (Fibroblast Growth Factor 23) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The TGFβ superfamily in cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allicin protects against cardiac hypertrophy and fibrosis via attenuating reactive oxygen species-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for WS009B (WS09) in In Vivo Animal Models

Introduction

WS009B, also referred to as WS09, is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the mitochondrial outer membrane. USP30 plays a crucial role in regulating mitophagy, the cellular process responsible for the removal of damaged mitochondria. By inhibiting USP30, WS09 promotes the clearance of dysfunctional mitochondria, a process that is implicated in the pathogenesis of various diseases, including Parkinson's disease. These application notes provide detailed protocols for the use of WS09 in in vivo animal models based on currently available data.

Mechanism of Action

WS09 functions by blocking the deubiquitinating activity of USP30. In healthy cells, the E3 ubiquitin ligase Parkin ubiquitinates damaged mitochondria, tagging them for degradation via mitophagy. USP30 counteracts this process by removing ubiquitin chains. Inhibition of USP30 by WS09 therefore enhances Parkin-mediated mitophagy, leading to the selective clearance of damaged mitochondria.

Caption: Mechanism of action of WS09 in promoting mitophagy.

Quantitative Data Summary

The following table summarizes the dosage and administration details for WS09 in a mouse model of Parkinson's disease.

| Compound | Animal Model | Dosage | Route of Administration | Frequency | Vehicle | Therapeutic Outcome | Reference |

| WS09 | Mouse (MitoPark) | 20 mg/kg | Intraperitoneal (i.p.) | Once daily | Not specified | Rescued motor deficits |

Experimental Protocols

1. In Vivo Efficacy Study in a Mouse Model of Parkinson's Disease

This protocol describes the use of WS09 in the MitoPark mouse model, which exhibits progressive motor decline due to mitochondrial dysfunction.

a. Animal Model:

-

Species: Mus musculus (Mouse)

-

Strain: MitoPark mice with a C57BL/6 background. These mice have a conditional knockout of mitochondrial transcription factor A (Tfam) in dopaminergic neurons, leading to progressive loss of these neurons and motor deficits.

b. Reagents and Materials:

-

WS09 (synthesized as described in the reference study or commercially sourced)

-

Vehicle for solubilization (e.g., DMSO, saline, or a formulation buffer. While not specified in the reference, a common vehicle for intraperitoneal injections is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

-

Syringes and needles for intraperitoneal injection

-

Animal balance

-

Apparatus for motor function assessment (e.g., rotarod, beam-walking test)

c. Experimental Workflow:

Caption: Workflow for in vivo efficacy testing of WS09.

d. Detailed Procedure:

-

Acclimatization: Acclimatize MitoPark mice to the housing and experimental conditions for at least one week prior to the start of the study.

-

Baseline Assessment: Perform baseline motor function tests (e.g., rotarod performance) to establish pre-treatment motor capabilities for each mouse.

-

Randomization: Randomly assign mice to either the vehicle control group or the WS09 treatment group. Ensure groups are balanced based on baseline motor performance.

-

Drug Preparation: Prepare the WS09 formulation. If the vehicle is not specified, a solubility test should be performed to determine an appropriate vehicle. For a 20 mg/kg dose, a common injection volume is 10 mL/kg. Therefore, the final concentration of the dosing solution would be 2 mg/mL.

-

Administration: Administer WS09 (20 mg/kg) or vehicle via intraperitoneal injection once daily.

-

Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight at regular intervals.

-

Motor Function Assessment: Conduct motor function tests weekly to assess the therapeutic effect of WS09 on motor deficits.

Disclaimer: The provided protocols and dosage information are based on a specific study. Researchers should perform their own dose-response studies and vehicle optimization for their specific animal models and experimental conditions. It is crucial to adhere to all institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for the Preparation of WS009B Stock Solution

For Research Use Only.

Introduction

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for the novel research compound WS009B. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental applications. The following protocols are intended for use by trained researchers and laboratory professionals in a controlled laboratory environment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the compound's behavior in various experimental systems.

| Property | Value | Notes |

| Molecular Weight | 450.5 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (≥50 mg/mL) | Insoluble in water |

| Storage Temperature | -20°C | Protect from light and moisture |

Preparation of this compound Stock Solution

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration primary stock solution, which can then be diluted to the desired working concentrations for various assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture onto the compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based assay, such as a cell viability or signaling pathway inhibition study.

Postulated Signaling Pathway of this compound

This compound is hypothesized to be an inhibitor of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. The diagram below illustrates the canonical JAK/STAT signaling cascade and the putative point of inhibition by this compound.

Application Notes and Protocols for WS009B in Endothelin Signaling Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular regulation, cell proliferation, and inflammation.[1] The biological effects of ET-1 are mediated through two G protein-coupled receptors (GPCRs), the endothelin type A (ETA) and type B (ETB) receptors.[1][2] The ETA receptor, found predominantly on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation.[2] Activation of the ETA receptor by ET-1 initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.[3][4]

WS009B is a competitive and specific antagonist of the endothelin type A (ETA) receptor.[1][5] By selectively blocking the ETA receptor, this compound serves as a valuable tool for dissecting the roles of ETA receptor-mediated signaling in various cellular and physiological processes. These application notes provide detailed protocols for utilizing this compound to study endothelin signaling pathways.

Data Presentation

The following table summarizes the available quantitative data for this compound. Further research is required to fully characterize its pharmacological profile, including its selectivity for the ETA receptor over the ETB receptor and its potency in functional assays.

| Parameter | Value | Assay | Source |

| IC50 | 6.7 x 10-7 M | Endothelin Receptor Binding Assay | [6] |

| Selectivity | ETA selective | Biological Characterization | [1] |

| Mechanism of Action | Competitive Antagonist | In vitro studies | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the endothelin signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow for its characterization.

Caption: Endothelin-1 signaling pathway via the ETA receptor and the inhibitory action of this compound.

Caption: General experimental workflow for characterizing an endothelin receptor antagonist like this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These protocols are based on established methodologies and should be optimized for specific cell lines and experimental conditions.

ETA Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the ETA receptor.

Materials:

-

Membrane preparations from cells expressing human ETA receptors (e.g., CHO or HEK293 cells)

-

[125I]-ET-1 (Radioligand)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 1 µM unlabeled ET-1

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL Binding Buffer, 25 µL [125I]-ET-1 (final concentration ~50 pM), 50 µL membrane preparation (5-10 µg protein).

-

Non-specific Binding: 25 µL 1 µM unlabeled ET-1, 25 µL [125I]-ET-1, 50 µL membrane preparation.

-

This compound Competition: 25 µL of this compound dilution, 25 µL [125I]-ET-1, 50 µL membrane preparation.

-

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold Wash Buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit ET-1-induced intracellular calcium release.

Materials:

-

Cells expressing human ETA receptors (e.g., HEK293 or vascular smooth muscle cells)

-

ET-1

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Pluronic F-127

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

-

Seed cells in 96-well black, clear-bottom plates and grow to 80-90% confluency.

-

Prepare the loading buffer by dissolving the calcium dye in HBSS containing 0.02% Pluronic F-127.

-

Remove the culture medium and load the cells with the calcium dye by incubating with the loading buffer for 60 minutes at 37°C.

-

Wash the cells twice with HBSS.

-

Prepare serial dilutions of this compound in HBSS.

-

Pre-incubate the cells with different concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using an automated injector.

-

Measure the fluorescence intensity kinetically for at least 2 minutes.

-

Analyze the data by calculating the peak fluorescence response or the area under the curve.

-

Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration and determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol quantifies the ability of this compound to block ET-1-induced IP3 production by measuring the accumulation of its stable metabolite, inositol monophosphate (IP1).

Materials:

-

Cells expressing human ETA receptors

-

ET-1

-

This compound

-

IP-One HTRF Assay Kit (or similar)

-

Stimulation buffer (provided in the kit or a suitable buffer containing LiCl)

-

Cell culture medium

-

White 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Seed cells in a 96-well plate and grow to the desired confluency.

-

On the day of the assay, prepare serial dilutions of this compound and ET-1 in the stimulation buffer.

-

Remove the culture medium from the cells.

-

Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.

-

Add ET-1 to the wells to stimulate IP1 production and incubate for the optimized time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells by adding the HTRF lysis buffer containing the IP1-d2 and anti-IP1-cryptate reagents.

-

Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

-

Plot the percentage of inhibition of the ET-1-induced IP1 accumulation against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the ETA receptor in endothelin signaling. The protocols outlined in these application notes provide a framework for characterizing the inhibitory activity of this compound and for its use in studying the physiological and pathological consequences of ETA receptor activation. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.

References

- 1. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. researchgate.net [researchgate.net]

Application of WS009B in Hypertension Studies: Information Not Available

Following a comprehensive review of publicly available scientific literature, databases, and patent records, no information was found regarding a compound designated as "WS009B" in the context of hypertension research.

Extensive searches were conducted to identify any scholarly articles, clinical trial data, patents, or other documentation related to the application, mechanism of action, or experimental protocols for this compound in the study of hypertension. These searches, utilizing various specific and broad-based queries, did not yield any relevant results.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled without foundational research data on this compound.

The compound "this compound" does not appear in publicly accessible records related to hypertension research. It is possible that:

-

"this compound" is an internal, proprietary identifier for a compound that has not yet been disclosed in public forums or scientific literature.

-

The identifier may be a misspelling or an incorrect designation for another compound.

-

Research on this compound for hypertension may be in a very early, pre-clinical stage and has not yet resulted in any publications.

For researchers, scientists, and drug development professionals interested in this topic, it is recommended to verify the compound identifier and consult internal or proprietary databases if "this compound" is part of a non-public research program. Without any publicly available data, a detailed report on its application in hypertension studies cannot be generated at this time.

Application Notes and Protocols for Vasoconstriction Assays

Topic: Vasoconstriction Assay Protocols for Novel Vasoconstrictor Agents Compound of Interest: WS009B (Note: No public data available for "this compound". The following protocols are generalized for a novel vasoconstrictor agent and are based on established methodologies.) Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasoconstriction assays are a critical tool in the preclinical and clinical development of drugs that act on the vasculature. These assays measure the narrowing of blood vessels in response to a substance and are essential for determining the potency and efficacy of novel vasoconstrictor agents. The most common in vivo method is the cutaneous vasoconstriction assay, also known as the skin blanching assay, which is widely used to assess the bioequivalence of topical corticosteroids.[1][2][3] The degree of skin blanching is proportional to the extent of vasoconstriction and can be quantified to provide a reliable measure of a drug's pharmacodynamic effect.[1][2]

This document provides detailed protocols and application notes for conducting a vasoconstriction assay to characterize a novel compound, referred to herein as this compound. It includes a generalized signaling pathway for vasoconstriction and methodologies for data collection and analysis.

Generalized Signaling Pathway for Vasoconstriction

Many vasoconstrictor agents initiate their effect by binding to G-protein coupled receptors (GPCRs) on the surface of vascular smooth muscle cells (VSMCs).[4] This binding can trigger a cascade of intracellular events, leading to an increase in cytosolic calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+, ultimately resulting in smooth muscle contraction and vasoconstriction.[5][6][7] The following diagram illustrates a common signaling pathway.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. researchgate.net [researchgate.net]

- 3. remedypublications.com [remedypublications.com]

- 4. Gq‐coupled receptors as mechanosensors mediating myogenic vasoconstriction | The EMBO Journal [link.springer.com]

- 5. The cellular mechanism of action by vasoconstrictor hormones in cultured rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasoconstrictor effect and mechanism of action of endothelin-1 in human radial artery and vein: implication of skin flap vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for WS009B: A Selective Endothelin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis and the pathophysiology of several cardiovascular diseases.[1][2][3][4][5] ET-1 exerts its effects through two G protein-coupled receptor subtypes: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor.[2][6][7] The ETA receptor, predominantly located on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[3][4][6] In contrast, the ETB receptor, primarily found on endothelial cells, is involved in the clearance of circulating ET-1 and mediates the release of vasodilators such as nitric oxide and prostacyclin.[3][6][8]

WS009B is a potent and selective antagonist of the ETA receptor. By specifically blocking the binding of ET-1 to the ETA receptor, this compound effectively inhibits the vasoconstrictive and proliferative effects of ET-1. These application notes provide detailed protocols for utilizing this compound to study and block the effects of endothelin-1 in various experimental models.

Data Presentation

The following tables summarize the quantitative data for this compound in key in vitro assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Cell Line |

| Human ETA | [125I]-ET-1 | 0.5 ± 0.1 | CHO cells expressing recombinant human ETA receptor |

| Human ETB | [125I]-ET-1 | 580 ± 45 | CHO cells expressing recombinant human ETB receptor |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Agonist | Parameter | Value | Tissue/Cell Model |

| Vasoconstriction | Endothelin-1 | pA2 | 8.9 ± 0.2 | Isolated porcine coronary arterioles |

| Calcium Mobilization | Endothelin-1 | IC50 (nM) | 1.2 ± 0.3 | Human aortic smooth muscle cells |

| Cell Proliferation | Endothelin-1 | IC50 (nM) | 2.5 ± 0.6 | Rat aortic smooth muscle cells |

Signaling Pathways

The following diagram illustrates the signaling pathway of endothelin-1 and the mechanism of action of this compound.

Caption: Endothelin-1 signaling and this compound mechanism of action.

Experimental Protocols

Radioligand Binding Assay for ETA Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human ETA receptor.

Materials:

-

CHO cell membranes expressing recombinant human ETA receptors.

-

[125I]-ET-1 (radioligand).

-

This compound (test compound).

-

Unlabeled ET-1 (for non-specific binding).

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).

-

Scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]-ET-1 (final concentration ~50 pM), and 50 µL of the this compound dilution.

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Add 50 µL of the cell membrane preparation (e.g., 10-20 µg of protein).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay Using Isolated Arteries

Objective: To evaluate the functional antagonism of this compound on ET-1-induced vasoconstriction.

Materials:

-

Porcine hearts as a source of coronary arterioles.

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.

-

Endothelin-1 (agonist).

-

This compound (antagonist).

-

Pressure myograph system.

-

Inverted microscope with a video camera.

Procedure:

-

Isolate porcine coronary arterioles and mount them on two glass micropipettes in the chamber of a pressure myograph.

-

Perfuse and superfuse the arterioles with Krebs-Henseleit solution at 37°C.

-

Pressurize the arterioles to a physiological pressure (e.g., 60 mmHg).

-

Allow the vessels to equilibrate for at least 60 minutes.

-

Construct a cumulative concentration-response curve to ET-1 (e.g., 10-11 to 10-7 M), measuring the change in vessel diameter at each concentration.

-

Wash the vessel with Krebs-Henseleit solution to return to baseline.

-

Incubate the vessel with a specific concentration of this compound for 30-60 minutes.

-

In the presence of this compound, repeat the cumulative concentration-response curve to ET-1.

-

Repeat steps 6-8 with increasing concentrations of this compound.

-

Analyze the data to determine the EC50 values of ET-1 in the absence and presence of this compound.

-

Construct a Schild plot to calculate the pA2 value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Caption: Experimental workflow for in vitro vasoconstriction assay.

Intracellular Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on ET-1-induced intracellular calcium increase in vascular smooth muscle cells.

Materials:

-

Human aortic smooth muscle cells (HASMCs).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fura-2 AM or Fluo-4 AM (calcium-sensitive fluorescent dyes).

-

Hanks' Balanced Salt Solution (HBSS).

-

Endothelin-1.

-

This compound.

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Plate HASMCs in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Measure the baseline fluorescence.

-

Add ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

-

Immediately measure the change in fluorescence over time. For Fura-2, measure the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the fluorescence intensity at ~485 nm excitation and ~520 nm emission.

-

The peak fluorescence intensity or the area under the curve represents the intracellular calcium response.

-

Calculate the percentage inhibition of the ET-1 response by this compound at each concentration.

-

Determine the IC50 value of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Logical Relationships

The following diagram illustrates the logical relationship between ET-1, its receptors, this compound, and the physiological outcomes.

Caption: Logical relationship of this compound in the endothelin system.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the endothelin system. Its high selectivity for the ETA receptor allows for the specific dissection of ETA-mediated signaling pathways and their contribution to various disease states. The protocols outlined in these application notes provide a foundation for the effective use of this compound in preclinical research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WS009B: A Guide for Researchers

Disclaimer: The identifier "WS009B" does not correspond to a known chemical compound or research molecule in publicly available scientific and commercial databases. The information presented here is based on a hypothetical compound and is intended for illustrative purposes only. Researchers should always consult verified sources for specific compound information.

Introduction

This document provides a hypothetical framework for the application and study of a novel research compound, designated this compound. The protocols and data herein are designed to serve as a template for researchers, scientists, and drug development professionals. All information requires substitution with data from a valid and verified research compound.

Hypothetical Compound Profile: this compound

For the purpose of this illustrative guide, we will assume this compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme implicated in inflammatory disease pathways.

Table 1: Hypothetical Properties of this compound

| Property | Value |

| IUPAC Name | [Hypothetical IUPAC Name] |

| Molecular Formula | [Hypothetical Formula] |

| Molecular Weight | [Hypothetical Weight] g/mol |

| Purity | >99% (HPLC) |

| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (<5 mg/mL) |

| Storage | Store at -20°C, protect from light |

| CAS Number | [Not Available] |

Supplier and Purchasing Information

As "this compound" does not correspond to a known research chemical, no supplier information can be provided. Researchers seeking to procure a specific compound should search for its official chemical name or CAS number from reputable chemical suppliers.

Table 2: Example of Supplier Information (Template)

| Supplier | Product Number | Purity | Unit Size | Price (USD) |

| [Supplier Name] | [Catalog Number] | [Purity Spec] | [e.g., 5 mg] | [Price] |

| [Supplier Name] | [Catalog Number] | [Purity Spec] | [e.g., 10 mg] | [Price] |

| [Supplier Name] | [Catalog Number] | [Purity Spec] | [e.g., 50 mg] | [Price] |

Experimental Protocols

The following are example protocols for the in vitro characterization of a kinase inhibitor like our hypothetical this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase X.

Materials:

-

Recombinant Human Kinase X (KX)

-

ATP

-

Kinase substrate peptide

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a 10 mM stock. Further dilute these into the assay buffer to achieve the desired final concentrations.

-

Assay Reaction:

-

Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of Kinase X enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide.

-